1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose
Description
This compound is a highly functionalized derivative of α-D-glucofuranose, featuring multiple protective and reactive groups:
- 1,2-O-(1-methylethylidene): A cyclic acetal protecting the hydroxyl groups at positions 1 and 2, commonly used to stabilize the furanose ring .
- 3-O-(phenylmethyl): A benzyl ether group at position 3, providing steric protection and influencing solubility .
- 6-O-acetate: An acetyl ester at position 6, which can modulate hydrophobicity and reactivity .
- 5-O-methanesulfonate: A sulfonate ester at position 5, a strong leaving group enabling nucleophilic substitution reactions .
The combination of these groups makes the compound a versatile intermediate in synthetic carbohydrate chemistry, particularly for nucleoside analogs or glycosylation reactions.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5S,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O9S/c1-12(20)23-11-14(28-29(4,21)22)15-16(24-10-13-8-6-5-7-9-13)17-18(25-15)27-19(2,3)26-17/h5-9,14-18H,10-11H2,1-4H3/t14-,15-,16+,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQKRSESJUVPD-UYTYNIKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117111 | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84563-90-6 | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84563-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose typically involves multiple steps, starting from a suitable sugar precursor. Common steps may include:
Protection of hydroxyl groups: Using protecting groups like acetals or ketals to prevent unwanted reactions.
Functional group modifications: Introducing the methanesulfonate and acetate groups through esterification or sulfonation reactions.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating signal transduction pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related glucofuranose and glucopyranose derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Observations :
Reactivity: The target compound’s 5-O-methanesulfonate distinguishes it from analogs like 6-O-methanesulfonate derivatives (e.g., CAS 33557-25-4 ), which are reactive at C6 instead of C5. This positional difference is critical for regioselective glycosylation . Compared to glucopyranose derivatives (e.g., CAS 210100-63-3), the furanose ring in the target compound is more conformationally flexible, enhancing its utility in dynamic reactions .
Physicochemical Properties: The 6-O-acetate group reduces hydrophilicity compared to compounds with free hydroxyls (e.g., 1,2-O-isopropylidene-α-D-glucofuranose) but is less hydrophobic than benzoyl-protected analogs (e.g., CAS 102029-58-3) .
Synthetic Utility: The target compound’s methanesulfonate at C5 allows for selective displacement with nucleophiles (e.g., azide, amines), a feature absent in non-sulfonated analogs like 6-O-ethyl derivatives . In contrast, pyranose derivatives (e.g., CAS 210100-63-3) are less reactive due to their rigid structures, making them unsuitable for certain ring-opening reactions .
Biological Activity
1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose (CAS Number: 84563-90-6) is a glycosylated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26O9S
- Molecular Weight : 430.47 g/mol
- Structure : The compound features a methylethylidene group, a phenylmethyl group, and a methanesulfonate moiety attached to a D-glucofuranose structure.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential in various pharmacological areas:
Antitumor Activity
Preliminary studies suggest that derivatives of D-glucofuranose exhibit significant antitumor properties. For instance, compounds similar in structure have shown effectiveness against breast cancer cell lines (e.g., MCF-7) by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Glycosylated compounds often exhibit antimicrobial activity. While specific studies on this compound are sparse, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential antimicrobial properties .
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the glycosidic linkage may enhance bioavailability and facilitate interaction with cellular targets.
Case Studies
- Antitumor Effects in MCF-7 Cells :
- Antimicrobial Activity :
Data Summary Table
Q & A
Basic Question: What are the optimal synthetic routes for preparing this compound, and how can regioselectivity challenges be addressed?
Answer:
The synthesis of this compound involves sequential protection/deprotection steps to install the 1,2-O-isopropylidene, 3-O-benzyl, 5-O-mesyl, and 6-O-acetyl groups. Key steps include:
- Regioselective protection : Use kinetic control for isopropylidene formation under acidic conditions (e.g., acetone/H) to favor 1,2-O-protection over 5,6-O-protection .
- Sulfonation at C5 : React with methanesulfonyl chloride in anhydrous dichloromethane (0°C, triethylamine as base) to minimize competing reactions at other hydroxyls .
- Benzylation at C3 : Employ benzyl bromide with NaH in DMF for nucleophilic substitution, ensuring inert atmosphere (N) to prevent oxidation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:3) or recrystallization to isolate intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
